molecular formula C12H12N6 B2463875 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene CAS No. 143131-66-2

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene

Cat. No. B2463875
CAS RN: 143131-66-2
M. Wt: 240.27
InChI Key: SDAUVSLAZIXWAU-UHFFFAOYSA-N
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Description

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene is a compound with the molecular formula C12H12N6 . It is a derivative of 1,2,4-triazole and exhibits a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition .


Synthesis Analysis

The synthesis of this compound involves reacting 2,5-bis(1H-1,2,4-triazol-1-yl)terephthalic acid with CuCl2 under hydrothermal conditions . The reaction mixture, which also contains 1,10-phenanthroline, dimethyl-formamide, and water, is stirred at room temperature, sealed in a Teflon-lined stainless steel vessel, and then heated .


Molecular Structure Analysis

The complete molecule of the compound is generated by crystallographic inversion symmetry . The dihedral angle between the planes of the benzene and triazole rings is 16.7 (2) degrees . In the crystal, inversion dimers linked by pairs of weak C—H N hydrogen bonds generate R2 2(6) loops .


Chemical Reactions Analysis

The compound has been used in the construction of functional metal–organic frameworks . It has also been used in the synthesis of 1,2,4-triazole benzoic acid hybrids, which have shown potent inhibitory activities against certain cancer cell lines .


Physical And Chemical Properties Analysis

The compound has a melting point of 163-164 °C and a predicted boiling point of 512.7±60.0 °C . Its density is predicted to be 1.32±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial Properties

1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene and its derivatives have been explored for their antimicrobial properties. Notably, novel derivatives synthesized using p-phenylenediamine were evaluated for their antimicrobial effectiveness (Al‐Azmi & Mahmoud, 2020).

Crystal Structure Analysis

The compound's crystal structure has been determined through single-crystal X-ray diffraction, revealing important details about its molecular configuration (Yan, 2004).

Coordination Polymers

This compound has been used in synthesizing various coordination polymers. These polymers have applications in detecting ions, adsorbing gases, and other functional uses due to their unique structural properties (Zhao et al., 2019).

Antiproliferative and Antilipolytic Activities

The compound and its derivatives have been studied for antiproliferative and antilipolytic activities, showing potential in cancer treatment and obesity management (Shkoor et al., 2021).

Bismuth(III) Complexes

Research has also delved into the synthesis of Bismuth(III) complexes using this compound. These complexes exhibit varying structural and catalytic properties, which are significant for polymerization processes (Gao et al., 2016).

Metal-Organic Frameworks (MOFs)

The compound is a key component in creating Metal-Organic Frameworks (MOFs) that have applications in gas storage, catalysis, and ion detection (Yang et al., 2013).

Anticancer Activities

This compound derivatives have shown significant anticancer activities in various studies, indicating their potential use in chemotherapy (Ding & Li, 2011).

Photocatalytic Degradation

Some coordination polymers based on this compound have demonstrated efficacy in photocatalytic degradation of dyes, highlighting their potential in environmental applications (Liu et al., 2015).

Magnetic Properties

Research into coordination polymers containing this compound has also uncovered insights into their magnetic properties, relevant to material science and electronics (Wang et al., 2014).

Zinc(II) Cage-Like Structures

Its use in the synthesis of zinc(II) cage-like structures has been studied, with potential implications in molecular encapsulation and storage (Voda et al., 2014).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

Future Directions

The compound and its derivatives have potential in the design and development of more selective and potent anticancer molecules . They could also be used as a structural optimization platform for this purpose .

properties

IUPAC Name

1-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-2-12(6-18-10-14-8-16-18)4-3-11(1)5-17-9-13-7-15-17/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAUVSLAZIXWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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